methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C16H12BrNO2 |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
methyl 3-bromo-1-phenylindole-2-carboxylate |
InChI |
InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(17)12-9-5-6-10-13(12)18(15)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
SKKXCRNUBTZKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core with 2-Carboxylate and 3-Bromo Substitution
One common approach starts with indole-2-carboxylic acid derivatives or their esters, which are then selectively brominated at the 3-position. The 3-bromo substitution can be introduced by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
- Typical Reaction Conditions:
- Starting material: Methyl indole-2-carboxylate
- Brominating agent: NBS or Br2 in mild solvents (e.g., acetic acid, dichloromethane)
- Temperature: 0°C to room temperature
- Time: Several hours to ensure selective monobromination at C-3
N-Phenylation of 3-Bromoindole-2-carboxylate
The introduction of the phenyl group at the nitrogen (N-1) position is commonly achieved via Ullmann-type coupling or Buchwald-Hartwig amination reactions.
-
- Reactants: 3-bromoindole-2-carboxylate ester and bromobenzene
- Catalyst: Copper(I) iodide (CuI)
- Ligands: Various diamines or amino acids to enhance coupling efficiency
- Base: Potassium carbonate or cesium carbonate
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated (100–150°C)
- Outcome: Formation of N-phenyl-3-bromoindole-2-carboxylate ester
-
- Reactants: 3-bromoindole-2-carboxylate and bromobenzene or aryl halide
- Catalyst: Palladium complexes (e.g., Pd2(dba)3) with phosphine ligands
- Base: Sodium tert-butoxide or potassium phosphate
- Solvent: Toluene or dioxane
- Temperature: 80–110°C
- Advantage: Milder conditions and higher selectivity
Alternative One-Pot or Stepwise Strategies
Some literature reports describe one-pot or telescoped procedures where the indole ring formation, bromination, and N-arylation are combined or performed sequentially without isolation of intermediates. These methods improve overall yield and reduce purification steps.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Selective 3-bromination | NBS, AcOH or DCM, 0°C to RT | Monobromination at C-3 of methyl indole-2-carboxylate |
| 2 | N-Phenylation (Ullmann coupling) | CuI, bromobenzene, base (K2CO3), DMF, 100–150°C | Requires copper catalyst and elevated temp |
| 2 | N-Phenylation (Buchwald-Hartwig) | Pd catalyst, phosphine ligand, base, toluene, 80–110°C | Milder, more selective alternative |
| 3 | One-pot synthesis | Sequential or combined conditions | Improves efficiency, fewer purifications |
Research Summary
The preparation of this compound is well-established through selective bromination of methyl indole-2-carboxylate followed by N-phenylation via copper- or palladium-catalyzed coupling reactions. The choice of method depends on available catalysts, desired reaction conditions, and scale. The compound’s synthetic accessibility and functional handles make it a valuable scaffold for further chemical modification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: The phenyl group at the 1-position can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of polar solvents and bases to facilitate the reaction.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidized forms of the indole ring or the phenyl group.
Reduction Products: De-brominated indole derivatives.
Scientific Research Applications
Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the phenyl group contribute to its binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents and Halogenation Patterns
The following table summarizes key structural and functional differences between methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate and related compounds:
(a) Regioselectivity in Bromination
The position of bromination is highly dependent on reaction conditions. For example, ethyl methoxyindole-2-carboxylates undergo bromination on the benzene ring when treated with Br₂ in acetic acid, but at the 3-position with pyridinium bromide perbromide in pyridine . This highlights the importance of reaction conditions in achieving the desired substitution pattern in this compound.
(b) Electronic and Steric Effects
- Halogenation: The 3-bromo substituent in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs. In contrast, the dichloro substitution in ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate introduces both steric and electronic challenges for further functionalization .
Biological Activity
Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate (C16H12BrNO2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position of the indole ring, a phenyl group at the 1-position, and a methyl ester at the 2-position of the carboxylic acid functional group. Its molecular weight is approximately 330.181 g/mol, which contributes to its unique chemical reactivity and interactions with biological systems.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties , particularly as an inhibitor of glutathione S-transferase (GST) isozymes. GSTs play a crucial role in drug metabolism and detoxification processes, making them significant targets in cancer therapy.
In vitro studies have demonstrated that compounds with similar structures can suppress the growth of various cancer cell lines, indicating potential for further investigation into this compound as an anticancer agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- GST Inhibition : By inhibiting GSTs, the compound may enhance the efficacy of chemotherapeutic agents by preventing their detoxification.
- Integrase Interaction : The indole core and carboxylic acid moiety may facilitate binding to HIV integrase, disrupting its function and thereby inhibiting viral replication.
Research Findings
A summary of key research findings related to this compound and its analogs is presented in the following table:
Case Studies
Several case studies have explored the biological activities of indole derivatives similar to this compound:
- Study on Anticancer Effects : A study reported that indole derivatives exhibited significant antiproliferative effects against A549 lung cancer cells, suggesting that structural modifications can enhance their anticancer properties .
- HIV Research : Derivatives based on indole cores were evaluated for their ability to inhibit HIV integrase, with some compounds showing enhanced binding affinity and inhibitory effects compared to parent compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as (1) indole ring formation via Fischer or Madelung cyclization, (2) bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions, and (3) esterification with methyl chloroformate. Key parameters include temperature control (0–5°C during bromination to minimize side reactions) and anhydrous conditions for esterification. Yield optimization may require stoichiometric adjustments (e.g., 1.2 equiv NBS) and inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structural validation includes R-factor analysis (<5%) and ORTEP-3 visualization to confirm stereochemistry and halogen placement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-line specificity) or impurities. Strategies include:
- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) with >98% purity thresholds.
- Dose-Response Studies : IC50/EC50 determination across multiple concentrations (e.g., 0.1–100 μM).
- Target Profiling : Competitive binding assays (e.g., SPR or ITC) to confirm interactions with kinases or GPCRs .
Q. What experimental design strategies optimize the synthesis of novel derivatives from this compound?
- Methodological Answer : Design of Experiments (DoE) with fractional factorial designs can screen variables (temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Statistical tools like JMP or Minitab model nonlinear relationships between variables .
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The 3-bromo group undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃) in C–C bond-forming reactions (e.g., Heck or Buchwald-Hartwig). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the bromine’s electron-withdrawing effect lowers the LUMO energy, facilitating nucleophilic attack. Experimental validation includes monitoring reaction intermediates via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
